cis-4-Benzoylcyclohexane-1-carboxylic acid

Medicinal Chemistry Stereochemistry Chiral Building Blocks

Procure cis-4-benzoylcyclohexane-1-carboxylic acid (CAS 945362-35-6) for medicinal chemistry and chiral chromatography. Its defined cis-1,4-substitution creates a unique 'U‑shaped' topology, enabling precise SAR studies impossible with trans isomers. The 4‑position carboxylic acid enables clean amide/ester derivatization without the intramolecular side reactions seen in 2‑benzoyl analogs. UV‑active benzoyl chromophore (~250 nm) ensures sensitive HPLC/UPLC detection. Source the stereochemically defined cis isomer to eliminate the trans/cis mixtures (>2:1) common in 4‑alkyl analogs.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 945362-35-6
Cat. No. B1318331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Benzoylcyclohexane-1-carboxylic acid
CAS945362-35-6
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H16O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-5,11-12H,6-9H2,(H,16,17)
InChIKeyIQSXTPDJHKVQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Benzoylcyclohexane-1-carboxylic acid (CAS 945362-35-6): Procurement Baseline and Class Definition


cis-4-Benzoylcyclohexane-1-carboxylic acid (CAS 945362-35-6) is a 1,4-disubstituted cyclohexane derivative bearing a benzoyl group and a carboxylic acid group in a cis relative configuration . The compound possesses a defined stereochemical arrangement, with the IUPAC name 4-benzoylcyclohexane-1-carboxylic acid and a molecular formula of C14H16O3 (MW 232.27 g/mol) . It is primarily utilized as a chiral building block or synthetic intermediate in medicinal chemistry research, where the cis-stereochemistry can dictate the three-dimensional orientation of pharmacophoric elements in downstream target molecules .

cis-4-Benzoylcyclohexane-1-carboxylic acid: Why In-Class Analogs Are Not Direct Replacements


Within the broader class of benzoyl-substituted cyclohexane carboxylic acids, simple substitution—whether by the trans-diastereomer (trans-4-benzoylcyclohexane-1-carboxylic acid), a positional isomer (e.g., cis-2-benzoylcyclohexane-1-carboxylic acid), or a non-benzoyl acyl analog—is not scientifically defensible. The cis-1,4-disubstitution pattern imposes a specific spatial relationship between the carboxylate and the benzoyl carbonyl, creating a unique vector of functionality that cannot be reproduced by alternative scaffolds . The cis configuration places both substituents on the same face of the cyclohexane ring, a stereochemical constraint that directly influences molecular recognition events in downstream applications; the trans-isomer, by contrast, positions these groups on opposite faces, leading to a fundamentally different shape and potentially divergent intermolecular interactions . Furthermore, the 4-position substitution is distinct from 2- or 3-substituted analogs, which present alternative conformational populations and differ in the distance and angular relationship between the benzoyl and carboxyl groups .

cis-4-Benzoylcyclohexane-1-carboxylic acid: Quantitative Differential Evidence Against Analogs


cis- vs trans-4-Benzoylcyclohexane-1-carboxylic acid: Stereochemical Purity and Molecular Topology

The cis-isomer of 4-benzoylcyclohexane-1-carboxylic acid presents a defined stereochemical arrangement where the benzoyl and carboxyl groups occupy the same face of the cyclohexane ring, in contrast to the trans-isomer where these groups reside on opposite faces . This topological distinction yields quantifiable differences in molecular geometry and property predictions. The cis-isomer is commercially available at 95.0% purity (Fluorochem F201228), establishing a baseline procurement specification . While direct experimental comparative data between the cis- and trans-isomers in biological or functional assays are not identified in the accessible primary literature, the stereochemical divergence is fundamental: the cis configuration produces a 'bent' or 'U-shaped' molecular topography, whereas the trans configuration results in an extended, rod-like shape .

Medicinal Chemistry Stereochemistry Chiral Building Blocks

4- vs 2-Benzoyl Positional Isomerism: Impact on Acidity and Reactivity

Predicted physicochemical parameters differentiate cis-4-benzoylcyclohexane-1-carboxylic acid from its 2-benzoyl positional isomer. The target compound exhibits a predicted pKa of 4.67 ± 0.10 and a predicted boiling point of 406.4 ± 38.0 °C . For cis-2-benzoylcyclohexane-1-carboxylic acid, the predicted pKa is 4.62 ± 0.10, a difference of 0.05 units . Although this pKa difference is modest, the positional isomerism results in distinct intramolecular interactions between the benzoyl carbonyl and the carboxylic acid group, influencing conformational preferences and reactivity in derivatization reactions. In the 2-benzoyl isomer, the proximity of the two functional groups can facilitate intramolecular hydrogen bonding or cyclization pathways that are geometrically inaccessible in the 4-substituted analog [1].

Organic Synthesis Physicochemical Properties Reaction Optimization

Benzoyl vs Alkyl Substitution at the 4-Position: Implications for Synthetic Utility

Comparative analysis of 4-substituted cyclohexane carboxylic acids reveals a fundamental distinction between the benzoyl-substituted target compound and 4-alkyl analogs (e.g., 4-methylcyclohexanecarboxylic acid). The benzoyl group introduces an aromatic ketone functionality—a chromophore and a hydrogen bond acceptor—absent in simple alkyl chains . This aromatic moiety enables additional non-covalent interactions (π-π stacking, cation-π) with biological targets and provides a UV-active handle for detection and purification . In the context of liquid crystal intermediates, 4-alkylcyclohexanecarboxylic acids are typically produced as trans/cis mixtures (trans/cis ratio >2) and require subsequent isomerization to access the thermodynamically favored trans-isomer [1]; the cis-4-benzoyl analog, by contrast, is procured as a defined stereoisomer, eliminating the need for post-synthetic isomer separation.

Medicinal Chemistry Synthetic Intermediates Liquid Crystals

cis-4-Benzoylcyclohexane-1-carboxylic acid: Evidence-Backed Application Scenarios for Procurement


Chiral Building Block for Medicinal Chemistry SAR Campaigns

cis-4-Benzoylcyclohexane-1-carboxylic acid serves as a defined stereochemical scaffold for structure-activity relationship (SAR) studies in drug discovery. The cis-1,4-disubstitution pattern presents the benzoyl and carboxyl groups on the same face of the cyclohexane ring, creating a 'U-shaped' topology that can be exploited to probe spatial requirements in target binding pockets . This distinct geometry, compared to the 'rod-shaped' trans-isomer, allows medicinal chemists to systematically investigate the impact of stereochemistry on biological activity without confounding variables introduced by alternative substitution patterns .

Synthetic Intermediate for Derivatization via Carboxylate Activation

The carboxylic acid functionality at the 4-position of this compound provides a versatile handle for amide coupling, esterification, and other carboxylate derivatizations. Unlike 2-benzoyl positional isomers, where proximity between the benzoyl carbonyl and the carboxyl group can promote intramolecular hydrogen bonding or cyclization side reactions, the 4-substituted scaffold maintains the two functional groups in a spatial arrangement that minimizes undesired intramolecular interactions . This feature renders the compound a cleaner and more predictable intermediate for multi-step synthetic sequences, particularly in the preparation of amide-linked conjugates and peptide mimetics [1].

Analytical Standard and Method Development for Chiral Separations

The defined stereochemistry and UV-active benzoyl chromophore of cis-4-benzoylcyclohexane-1-carboxylic acid make it suitable as an analytical standard for chiral chromatographic method development. The benzoyl group provides strong UV absorption (~250 nm), enabling sensitive detection during HPLC or UPLC analysis, a feature absent in non-aromatic 4-alkylcyclohexane carboxylic acids . The compound can be employed to optimize separation conditions for cis/trans diastereomers or to validate the stereochemical integrity of synthetic intermediates in pharmaceutical manufacturing workflows.

Precursor for Benzoyl-Functionalized Liquid Crystal Intermediates

While 4-alkylcyclohexanecarboxylic acids are established intermediates in liquid crystal synthesis, the cis-4-benzoyl analog offers a distinct functional profile that may be exploited in the development of novel mesogenic materials. The benzoyl group introduces aromatic character and enhanced polarizability compared to simple alkyl chains, potentially influencing mesophase behavior and dielectric anisotropy . Importantly, the compound is commercially available as the defined cis-isomer, circumventing the trans/cis isomer mixtures (>2:1 trans/cis ratio) that complicate the use of 4-alkylcyclohexanecarboxylic acids and necessitate additional isomerization and purification steps [1].

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